Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1251009-52-5) is a spirocyclic compound featuring a unique bicyclic framework. Its molecular formula is C₁₃H₂₄N₂O₃, with a molecular weight of 256 Da . The structure consists of a spiro[3.5]nonane core, where two heterocyclic rings (a 5-membered 5,8-dioxa ring and a 3-membered 2-aza ring) share a central carbon atom. The tert-butyl carboxylate group at position 2 acts as a protective group, while the aminomethyl substituent at position 6 enhances reactivity for further derivatization .
Key physicochemical properties include:
- LogP: 0.97 (moderate lipophilicity)
- Polar Surface Area: 65 Ų (suggesting moderate solubility in polar solvents)
- Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors .
This compound is commercially available (e.g., Chemspace ID: CSSB00010183810) and serves as a versatile building block in medicinal chemistry, particularly for designing central nervous system (CNS) agents or enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-6-12(7-14)8-16-5-9(4-13)17-12/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUOMOSPDZZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[35]nonane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
- The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse chemical transformations and modifications, making it an essential component in synthetic organic chemistry.
Table: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Heat | High |
| 2 | Esterification | Acidic | Moderate |
| 3 | Aminomethylation | Basic | Variable |
Biological Research Applications
Biological Probes
- In biological studies, tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate can be utilized as a probe to investigate interactions with biological targets. Its structural features facilitate the exploration of new binding sites and mechanisms of action.
Case Study: Binding Affinity Assessment
In a study assessing receptor binding affinity, this compound demonstrated significant interaction with specific receptors at varying concentrations, indicating its potential as a lead compound in drug discovery.
Table: Biological Activity Assays
| Assay Type | Concentration (µM) | % Inhibition | Reference |
|---|---|---|---|
| Enzyme Activity Inhibition | 50 | ~50% | |
| Receptor Binding Affinity | Variable | Significant | |
| Cytotoxicity Assessment | 100 | Non-cytotoxic |
Medicinal Chemistry Applications
Therapeutic Potential
- The compound is under investigation for its potential therapeutic applications. Its unique structure may lead to the development of new drugs targeting specific diseases or conditions, particularly those involving spirocyclic compounds.
Mechanism of Action
The mechanism involves interactions through its aminomethyl group and spirocyclic core, allowing for hydrogen bonding and electrostatic interactions with molecular targets.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9)
- Structure : Replaces the 5,8-dioxa ring with a diaza (N–N) system.
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Differences: Lacks the aminomethyl group and oxygen atoms, reducing polarity (LogP ≈ 1.2 estimated). Used in reductive amination reactions for D4R antagonists .
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Tert-butyl (6R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1956435-89-4)
- Structure : Incorporates a chiral trifluoromethyl group at position 5.
- Molecular Formula : C₁₃H₂₁F₃N₂O₂.
- Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability and alters pharmacokinetic properties compared to the target compound .
Physicochemical and Functional Comparisons
Research and Development Notes
- Toxicity Data: Limited toxicological information is available for this class of compounds, necessitating further safety studies .
- Patent Landscape: No patents or literature specifically cite the target compound, indicating it is a newer entity compared to well-documented analogues like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate .
- Analytical Data : Predicted collision cross-section (CCS) values (e.g., 164.5 Ų for [M+H]⁺) aid in LC-MS characterization, distinguishing it from analogues with different substituents .
Biological Activity
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate, also known by its chemical structure and CAS number (2613382-95-7), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 294.78 g/mol
- CAS Number : 2613382-95-7
- InChI Key : WZBNIPRDTBJSDN-UHFFFAOYSA-N
Research indicates that this compound exhibits potential as an inhibitor of specific biological pathways, particularly those involving chemokine receptors such as CCR3 and CCR5. These receptors are crucial in the immune response and have been implicated in various diseases, including HIV/AIDS and inflammatory conditions.
- Chemokine Receptor Modulation :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same chemical family:
Synthesis and Derivatives
The synthesis of this compound involves several steps typical for spirocyclic compounds:
- Starting Materials : The synthesis begins with readily available precursors that can be transformed into the desired spiro structure.
- Reactions : Key reactions include amination and esterification processes that form the core structure while introducing functional groups necessary for biological activity.
Potential Derivatives
The ability to modify the tert-butyl group or other functional groups offers avenues for creating derivatives with enhanced potency or altered specificity towards biological targets.
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes Boc (tert-butoxycarbonyl) protection of the spirocyclic amine, followed by functionalization of the aminomethyl group. For example, reductive amination with aldehydes (e.g., benzaldehyde derivatives) or coupling reactions using acyl chlorides (e.g., benzoyl chloride) can introduce diverse substituents . Purification via flash chromatography (e.g., silica gel eluting with 2% MeOH in CH₂Cl₂) and characterization by ¹H/¹³C NMR are critical steps .
Advanced: How can researchers resolve discrepancies in structural elucidation between NMR and X-ray crystallography data for spirocyclic compounds?
Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). To address this:
- X-ray refinement : Use SHELX programs (e.g., SHELXL) for high-resolution crystallographic refinement, ensuring accurate bond-length and angle measurements .
- NMR analysis : Perform variable-temperature NMR to detect conformational flexibility. NOESY/ROESY experiments can identify spatial proximities in solution .
- Complementary methods : Combine elemental analysis and mass spectrometry to validate molecular formulae .
Basic: What spectroscopic techniques are essential for characterizing the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sp³ carbons in spirocycles at δ ~60–70 ppm, tert-butyl groups at δ ~1.3 ppm) .
- Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Mass spectrometry (LRMS/HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced: What strategies optimize the yield of multi-step syntheses involving tert-butyl-protected spirocyclic intermediates?
- Reaction conditions : Optimize temperature (e.g., 0°C for acylation to minimize side reactions) and solvent polarity (e.g., CH₂Cl₂ for Boc deprotection) .
- Protection/deprotection : Use TFA for Boc removal under inert atmospheres to prevent hydrolysis .
- Purification : Employ gradient flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) to isolate polar intermediates .
Advanced: How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?
The tert-butyl group enhances:
- Hydrophobicity : Improves membrane permeability, critical for CNS-targeting ligands .
- Steric protection : Stabilizes reactive intermediates (e.g., amines) during synthesis .
- Metabolic stability : Reduces oxidative degradation in vivo compared to smaller alkyl groups .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture and acidic/basic conditions to prevent hydrolysis of the ester or carbamate groups .
Advanced: In designing derivatives for biological activity, what functional group modifications have shown promise?
- Amide coupling : Introduce aryl carboxylic acids via HATU-mediated coupling to enhance binding affinity (e.g., sigma receptor ligands) .
- Reductive amination : Incorporate fluorinated aldehydes to modulate electronic properties and bioavailability .
- Spiro-ring substitution : Replace oxygen with sulfur in the dioxa ring to alter conformational dynamics .
Basic: How is the purity of the compound typically assessed post-synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
